molecular formula C9H21N3 B2362411 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine CAS No. 87576-06-5

3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine

Cat. No.: B2362411
CAS No.: 87576-06-5
M. Wt: 171.288
InChI Key: VRSWRZBNEHRBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine is a nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a methyl group and a propan-1-amine side chain. This structure confers flexibility and basicity, making it a versatile scaffold in medicinal chemistry. It has been utilized in the synthesis of ligands targeting diverse biological targets, including 5-HT3 receptors, G9a lysine methyltransferases, and antiparasitic agents . Its pharmacological relevance stems from its ability to modulate ion channels and enzyme activity through interactions with key binding pockets.

Properties

IUPAC Name

3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11-5-3-7-12(9-8-11)6-2-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSWRZBNEHRBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87576-06-5
Record name 3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules and acts as a reagent in various chemical reactions. Its ability to participate in substitution reactions allows for the formation of diverse derivatives that can be utilized in further chemical investigations.

Biology

In biological studies, 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine has been investigated for its potential interactions with neurotransmitter receptors and enzymes. These interactions can modulate cellular signaling pathways and influence physiological processes, which is critical for understanding its biological activity .

Medicine

The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Research indicates that it may exhibit neuroprotective effects by influencing antioxidant defense mechanisms and neuronal survival in models of neurodegeneration .

Case Study 1: Neuroprotective Effects

A study demonstrated that compounds similar to 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amines exhibited significant neuroprotective properties in animal models exposed to neurotoxic agents like Aβ peptide. The treatment led to enhanced neuronal survival and improved neurite outgrowth, suggesting potential applications in Alzheimer's disease therapy .

Case Study 2: Antimalarial Activity

Research has indicated that diazepane derivatives possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. This finding opens avenues for exploring the use of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amines in developing new antimalarial drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine with analogs differing in substituents, ring systems, or side chains, highlighting structural and functional distinctions.

Benzyl-Substituted Analogs
Compound Name Structural Variation Key Properties/Applications Reference
3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propan-1-amine 3-Methylbenzyl group on diazepane Increased lipophilicity; potential CNS targeting
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine 2-Methylbenzyl substitution Altered steric effects; under investigation for receptor selectivity

Key Findings :

  • Benzyl substitutions enhance aromatic interactions in receptor binding pockets. The 3-methylbenzyl analog () may improve blood-brain barrier penetration due to higher lipophilicity, while the 2-methyl isomer () could exhibit steric hindrance, affecting target engagement .
Quinazoline and Quinoline Derivatives
Compound Name (Example) Structural Features Biological Activity Reference
6-Chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine Quinazoline core with chloro and methyl groups High 5-HT3 receptor affinity (pKi > 10)
7-(3-(Diethylamino)propoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine (16) Extended alkoxy side chain G9a inhibition (IC50 < 100 nM)

Key Findings :

  • Quinazoline derivatives (e.g., compound 16 in ) demonstrate enhanced enzymatic inhibition (e.g., G9a) compared to the parent amine due to extended side chains enabling additional hydrogen bonding .
  • Substitutions like chloro () optimize 5-HT3 receptor binding by mimicking endogenous ligand interactions .
Pyridinyl and Fluorophenyl Analogs
Compound Name Structural Variation Target/Activity Reference
N,N-Dimethyl-2-((5-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl)oxy)ethanamine (19a) Pyridine ring substitution Probable nicotinic acetylcholine receptor modulation
2-(3-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)phenoxy)-N,N-dimethylethan-1-amine (19b) Fluorophenyl group Enhanced metabolic stability

Key Findings :

  • Pyridinyl analogs (e.g., 19a) may improve solubility and bioavailability compared to aliphatic derivatives .
  • Fluorine substitution (19b) increases resistance to oxidative metabolism, prolonging half-life .
Sulfonamide and Acetylated Derivatives
Compound Name Structural Variation Applications Reference
NEU-924 (83) Sulfonamide linkage to quinoline Antiparasitic (T. cruzi inhibition)
3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine Acetyl group on diazepane Reduced basicity; potential prodrug

Key Findings :

  • Sulfonamide derivatives () exhibit antiparasitic activity by disrupting pathogen-specific enzymes .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Weight LogP* Solubility (mg/mL) HPLC Purity (%) Reference
This compound 171.27 1.2 10.5 N/A N/A
Compound 15 (G9a inhibitor) 472.62 2.8 0.3 99
NEU-924 (83) 687.21 4.1 <0.1 95

*Predicted using Molinspiration or experimental data.

Biological Activity

3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine, also known as a diazepane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C9H19N3C_9H_{19}N_3, with a molecular weight of approximately 171.26 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity and synthesis in research settings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to mimic neurotransmitters, influencing signaling pathways that regulate various physiological processes. This modulation can lead to neuroprotective effects and potential therapeutic benefits in conditions such as neurodegenerative diseases.

Neuroprotective Properties

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties by acting as selective sigma-1 receptor (S1R) ligands. For instance, a related diazepane-based compound demonstrated high affinity for S1R (Ki = 4.2 nM) and showed significant antioxidant effects in cellular models . These properties suggest that this compound could potentially protect neuronal cells from oxidative stress.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicate that it exhibits low cytotoxicity across various cell lines, making it a promising candidate for further development in medicinal chemistry .

Antimicrobial Activity

Exploratory research has also suggested that derivatives of this compound may possess antimicrobial properties. For instance, certain diazepane derivatives have shown activity against drug-sensitive strains of Plasmodium falciparum, indicating potential applications in treating malaria .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable ActivityReference
Diazepane Derivative ADiazepaneHigh S1R affinity
Diazepane Derivative BDiazepaneAntimicrobial against P. falciparum
4-MethylpiperazinePiperazineAntidepressant effects

Case Studies

Case Study 1: Neuroprotective Effects
A study highlighted the neuroprotective effects of S1R agonists in animal models of neurodegeneration. Compounds similar to 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amines were shown to enhance the expression of NRF2 and SOD1 genes involved in antioxidant defense mechanisms .

Case Study 2: Antimalarial Activity
Research on arylamino alcohol derivatives revealed significant antiplasmodial activity against both sensitive and resistant strains of Plasmodium falciparum. The promising results from these studies suggest that diazepane derivatives could be explored further for their potential use in malaria treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.